molecular formula C12H13N5O2 B6178278 5-(hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol CAS No. 872034-16-7

5-(hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol

Cat. No. B6178278
CAS RN: 872034-16-7
M. Wt: 259.3
InChI Key:
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Description

5-(hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.3. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol' involves the condensation of 2-methyl-4-formyl-3-hydroxypyridine with 2-(pyrazin-2-yl)hydrazinecarboxamide, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2-methyl-4-formyl-3-hydroxypyridine", "2-(pyrazin-2-yl)hydrazinecarboxamide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-formyl-3-hydroxypyridine (1.0 g, 7.0 mmol) and 2-(pyrazin-2-yl)hydrazinecarboxamide (1.5 g, 9.0 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 5: Adjust the pH of the reaction mixture to 9-10 by adding sodium hydroxide solution (10%) and stir for 1 hour.", "Step 6: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to yield the desired product as a yellow solid (1.2 g, 70% yield)." ] }

CAS RN

872034-16-7

Molecular Formula

C12H13N5O2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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